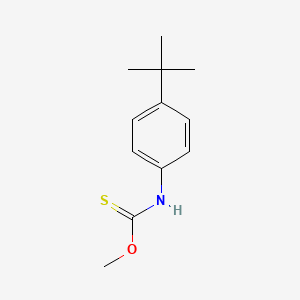
O-Methyl (4-tert-butylphenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl (4-tert-butylphenyl)carbamothioate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a carbamothioate group attached to a 4-tert-butylphenyl ring, with an O-methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl (4-tert-butylphenyl)carbamothioate typically involves the reaction of 4-tert-butylphenyl isothiocyanate with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-tert-butylphenyl isothiocyanate+methanol→O-Methyl (4-tert-butylphenyl)carbamothioate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving the use of catalysts and specific reaction parameters to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
O-Methyl (4-tert-butylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
O-Methyl (4-tert-butylphenyl)carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of O-Methyl (4-tert-butylphenyl)carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- O-Methyl (4-tert-butylphenyl)carbamate
- 4-tert-Butylphenyl isothiocyanate
- O-Methyl (4-tert-butylphenyl)thiocarbamate
Uniqueness
O-Methyl (4-tert-butylphenyl)carbamothioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a carbamothioate group with a 4-tert-butylphenyl ring and an O-methyl substituent sets it apart from other similar compounds, making it valuable for specialized applications.
Properties
CAS No. |
62767-45-7 |
|---|---|
Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
O-methyl N-(4-tert-butylphenyl)carbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-12(2,3)9-5-7-10(8-6-9)13-11(15)14-4/h5-8H,1-4H3,(H,13,15) |
InChI Key |
RXOZDXNEGPHRCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















